1-(2,5-Dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol
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Overview
Description
1-(2,5-Dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol is a heterocyclic compound that features a pyrazolo[3,4-d]pyrimidine core with a thiol group at the 4-position and a 2,5-dimethylphenyl substituent at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-Dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2,5-dimethylphenylhydrazine with a suitable pyrimidine derivative under acidic or basic conditions to form the pyrazolo[3,4-d]pyrimidine core. The thiol group can be introduced through subsequent reactions involving sulfur-containing reagents .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(2,5-Dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to modify the pyrazolo[3,4-d]pyrimidine core or the phenyl substituent.
Substitution: The thiol group can participate in nucleophilic substitution reactions to form thioethers or other derivatives.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and alkyl halides for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group can yield disulfides, while substitution reactions can produce a variety of thioether derivatives .
Scientific Research Applications
1-(2,5-Dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has potential as a bioactive molecule with applications in drug discovery and development.
Medicine: It may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer properties.
Mechanism of Action
The mechanism of action of 1-(2,5-Dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with cysteine residues in proteins, potentially modulating their activity. The pyrazolo[3,4-d]pyrimidine core may interact with nucleic acids or enzymes, affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-Thioxopyrimidines: These compounds also contain a thiol group and a pyrimidine core, but differ in their substitution patterns and biological activities.
Thiazolopyrimidines: These compounds feature a thiazole ring fused to a pyrimidine core and exhibit a wide range of biological activities.
Thiadiazoles: These heterocyclic compounds contain a thiadiazole ring and are known for their antimicrobial and anticancer properties.
Uniqueness
1-(2,5-Dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol is unique due to its specific substitution pattern and the presence of both a pyrazolo[3,4-d]pyrimidine core and a thiol group. This combination of structural features may confer distinct biological activities and chemical reactivity compared to similar compounds .
Properties
Molecular Formula |
C13H12N4S |
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Molecular Weight |
256.33 g/mol |
IUPAC Name |
1-(2,5-dimethylphenyl)-7H-pyrazolo[3,4-d]pyrimidine-4-thione |
InChI |
InChI=1S/C13H12N4S/c1-8-3-4-9(2)11(5-8)17-12-10(6-16-17)13(18)15-7-14-12/h3-7H,1-2H3,(H,14,15,18) |
InChI Key |
DJGXGJWKQKCJGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2C3=C(C=N2)C(=S)N=CN3 |
Origin of Product |
United States |
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